molecular formula C8H8FIOS B6286836 (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane CAS No. 2635937-43-6

(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane

Cat. No.: B6286836
CAS No.: 2635937-43-6
M. Wt: 298.12 g/mol
InChI Key: XKSVDIRGQJRDED-UHFFFAOYSA-N
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Description

(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10FIO2S. This compound contains a sulfur atom bonded to a phenyl ring substituted with fluorine, iodine, and methoxy groups, as well as a methyl group.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-iodo-6-methoxyphenol and methylthiol.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide using a base such as sodium hydride (NaH). The phenoxide is then reacted with methylthiol under controlled conditions to form the desired sulfane compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfur atom to a lower oxidation state.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of new compounds with different substituents replacing the iodine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of deiodinated or reduced sulfur compounds.

Scientific Research Applications

(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways are not well-defined, but the compound’s effects may involve signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-6-iodo-3-methoxyphenyl)(methyl)sulfane: A closely related compound with similar substituents but different positions on the phenyl ring.

    (2-Fluoro-3-iodo-6-methoxyphenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of substituents and their positions on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-fluoro-1-iodo-4-methoxy-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIOS/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVDIRGQJRDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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